REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](Cl)=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:14](Cl)=[O:15].[C:17]1([O:23][CH3:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>[N+](C1C=CC=CC=1)([O-])=O.CN1CCCC1=O.O>[CH3:24][O:23][C:17]1[CH:22]=[CH:21][C:20]([C:14]([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[C:7]([C:11](=[O:12])[C:20]4[CH:21]=[CH:22][C:17]([O:23][CH3:24])=[CH:18][CH:19]=4)[CH:6]=3)[CH:1]=2)=[O:15])=[CH:19][CH:18]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC(=CC=C12)C(=O)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A stirred reactor comprising
|
Type
|
CUSTOM
|
Details
|
to react for 90 minutes at 40° C.
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to 130° C
|
Type
|
CUSTOM
|
Details
|
The clear solution so obtained
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CUSTOM
|
Details
|
the crystallised product is isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried at 130° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)C2=CC3=CC=C(C=C3C=C2)C(C2=CC=C(C=C2)OC)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |